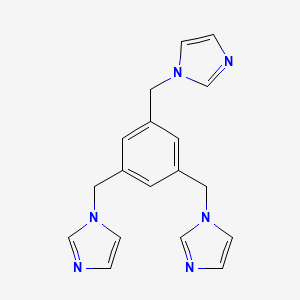
1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene
説明
“1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene” is a chemical compound with the molecular formula C18H18N6 . It appears as a white to light yellow powder or crystal .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, one study reported the preparation of novel MOFs consisting of 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions . Another study reported the synthesis of coordination polymers incorporating this compound .
Molecular Structure Analysis
The molecular structure of “1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene” has been analyzed in several studies. For example, one study reported the crystal structure of a coordination polymer incorporating this compound .
Chemical Reactions Analysis
The chemical reactions involving “1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene” have been studied in several works. For instance, one study reported the synthesis of coordination polymers incorporating this compound . Another study reported the preparation of novel MOFs using this compound as an organic linker .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene” include a melting point of 185 °C and a predicted boiling point of 626.8±50.0 °C . The compound has a density of 1.3±0.1 g/cm3 .
科学的研究の応用
Metal-Organic Frameworks (MOFs)
This compound has been used in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials made up of metal ions or clusters coordinated to organic ligands. They are known for their high porosity and structural versatility . In a study, three novel MOFs were obtained using 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene as an organic linker .
Gas Adsorption
The MOFs synthesized using this compound have shown excellent gas adsorption properties. For instance, the TIBM-Cu MOF showed excellent CO2 adsorption capacity at 1 bar and 298 K . This makes them suitable for applications in gas storage and separation .
Carbon Dioxide Capture
Due to their high porosity and selective adsorption properties, these MOFs can be used for carbon dioxide (CO2) capture. This is a rapidly increasing research area due to its importance in energy and environment-related applications .
Analytical Reagent
1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is used as an analytical reagent . Analytical reagents are substances used in a laboratory setting to chemically react with other substances to produce a measurable result.
Synthesis of Nickel Complexes
This compound has been used in the synthesis of nickel complexes. In a study, a poly[bis[μ3-1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene-κ3N:N′:N″]nickel (II)] hexafluorosilicate was synthesized .
Dye Molecule Adsorption
MOFs synthesized using this compound have been studied for their ability to selectively adsorb dye molecules . This could have potential applications in water treatment and purification.
将来の方向性
The future directions for “1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene” could involve its use in the synthesis of novel MOFs and coordination polymers, as suggested by the studies found . These materials have potential applications in various fields, including gas storage, catalysis, and drug delivery.
作用機序
Target of Action
The primary targets of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene are metal ions . The compound contains three imidazole groups, which can form coordination compounds with metal ions .
Mode of Action
The compound interacts with its targets, the metal ions, through its imidazole groups . The resulting changes include the formation of coordination compounds, which can be used in various applications such as catalyst preparation and fluorescence probes .
Pharmacokinetics
Its solubility in organic solvents such as methanol, ethanol, and chloroform suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene’s action are largely dependent on the specific metal ions it interacts with and the resulting coordination compounds. These compounds can be used in catalyst preparation and as fluorescence probes , indicating that the compound may have a wide range of effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene can be influenced by various environmental factors. For instance, its stability at room temperature suggests that it may be sensitive to high temperatures and light exposure. Furthermore, its solubility in organic solvents indicates that the presence of these solvents in the environment could influence its action and efficacy.
特性
IUPAC Name |
1-[[3,5-bis(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6/c1-4-22(13-19-1)10-16-7-17(11-23-5-2-20-14-23)9-18(8-16)12-24-6-3-21-15-24/h1-9,13-15H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCAOVHHIHUHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC2=CC(=CC(=C2)CN3C=CN=C3)CN4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene and why is it of interest in materials science?
A1: 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene (hereinabbreviated as "timb") is a tripodal organic molecule containing three imidazole rings linked to a central benzene core. The imidazole nitrogen atoms can act as binding sites for metal ions, making timb a versatile ligand for constructing Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with potential applications in gas storage, catalysis, and sensing due to their high porosity and tunable properties.
Q2: What types of MOF structures have been created using 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene as a building block?
A2: Research has shown that timb can form diverse MOF architectures depending on the metal ion and reaction conditions. For example, timb has been used to create:
- 1D knotted chains: These chains were observed in a copper-based MOF with cyclohexane-1,3,5-tricarboxylic acid as a secondary ligand [].
- 2D layered structures: These layers were observed in a manganese-based MOF with sulfate anions [] and a cadmium-based MOF with hexafluorosilicate anions [].
- 3D porous frameworks: A cobalt-based MOF with cyclohexane-1,3,5-tricarboxylic acid exhibited a porous 3D structure with a rare (3, 4)-connected topology [].
Q3: How does the structure of 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene influence its coordination with metal ions in MOFs?
A3: The tripodal geometry of timb with its three imidazole rings allows it to act as a bridging ligand, coordinating to multiple metal centers simultaneously. This bridging capability is essential for building extended MOF structures. The spatial arrangement of the imidazole rings also influences the overall topology and dimensionality of the resulting framework.
Q4: Besides structural characterization, what other studies have been conducted on MOFs incorporating 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene?
A4: Researchers have investigated the thermal stability of these MOFs using thermogravimetric analysis (TGA). For instance, the manganese-based MOF with timb and sulfate anions exhibited stability up to 533 K []. Fluorescence properties of cadmium-based MOFs incorporating timb have also been studied [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



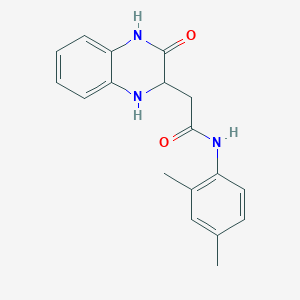
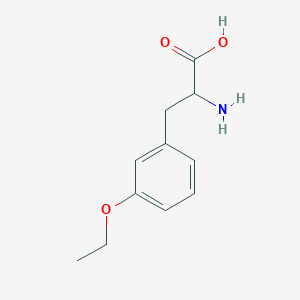
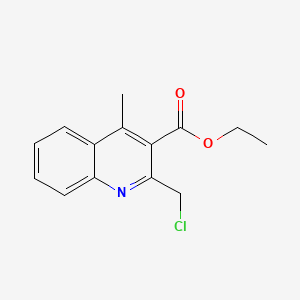

![5-Benzyl-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1638493.png)
![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B1638495.png)
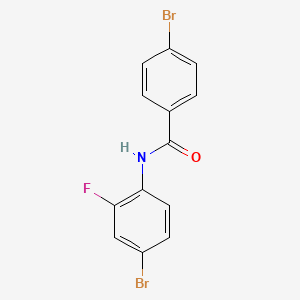
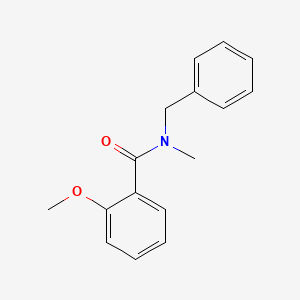



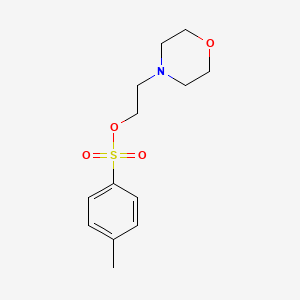

![1-[(2,5-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638518.png)